Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate
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Overview
Description
Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a diazo compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-8-4-7(9(12)13-2)5-11(8)10-6/h3,7H,4-5H2,1-2H3 |
InChI Key |
JDARYTZXXPVTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(CC2=C1)C(=O)OC |
Origin of Product |
United States |
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